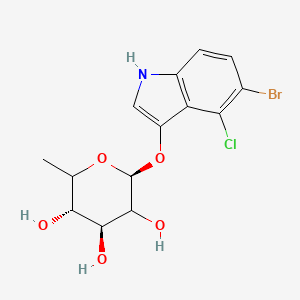

5-Bromo-4-chloro-3-indoxyl-alpha-L-fucopyranoside

Description

Historical Development of Indigogenic Chromogenic Substrates for Enzyme Detection

The use of synthetic substrates for the detection of bacterial enzymes began with chromogenic derivatives of nitrophenol, such as o-nitrophenyl β-D-galactoside (ONPG), for detecting E. coli through its β-galactosidase activity. nih.gov However, the development of indigogenic substrates, which are based on the chemistry of indigo (B80030) dye production, marked a significant advancement in the field. nih.govnih.gov These substrates are indoxyl derivatives that, upon enzymatic cleavage, release an indoxyl molecule. nih.govnih.gov This indoxyl intermediate then undergoes rapid oxidation in the presence of air to form an insoluble, intensely colored indigo dye. nih.govnih.govnih.gov

The "indigogenic principle" was first adapted for the localization of mammalian glucosidases. nih.gov Early research focused on indoxyl acetates to study esterases, which helped establish the foundational principles of indigogenic histochemistry. nih.govresearchgate.net A key innovation was the introduction of halogen atoms, such as bromine and chlorine, into the indoxyl moiety. nih.govresearchgate.net This modification was found to be crucial for producing smaller dye particles with minimal diffusion, leading to more precise localization of the enzyme activity. nih.govresearchgate.net Substrates like 5-bromo-4-chloroindoxyl acetate (B1210297) were found to yield the least diffusion and smallest dye particles. nih.govresearchgate.net The principles learned from these early studies with esterases were then applied to develop substrates for a wide range of other enzymes, including glycosidases. nih.govresearchgate.net

The Significance of Indoxyl Glycosides in Modern Enzymology and Microbiology

Indoxyl glycosides have become versatile and indispensable tools in modern science. nih.govnih.gov Their primary advantage lies in their ability to facilitate the in-situ detection of glycosidase activity in a variety of settings, including histochemistry, microbiology, and molecular biology. nih.govnih.govresearchgate.net The enzymatic hydrolysis of an indoxyl glycoside releases the indoxyl aglycone, which then dimerizes and oxidizes to form a water-insoluble indigo precipitate at the site of the enzyme. nih.govresearchgate.net This reaction provides a distinct visual marker of enzyme activity.

In microbiology, indoxyl glycosides are widely used in culture media to identify and differentiate bacterial colonies based on their enzymatic profiles. nih.govinalcopharm.com A classic example is the use of 5-bromo-4-chloro-3-indoxyl-β-D-galactopyranoside (X-Gal) in "blue-white screening" to detect β-galactosidase activity, often used to identify recombinant bacterial colonies in molecular cloning. nih.govmanufacturingchemist.com This method allows for rapid and straightforward visual screening on agar (B569324) plates. nih.gov Similarly, other indoxyl glycosides are employed to detect various bacterial enzymes in clinical and environmental samples. nih.govmanufacturingchemist.com

In enzymology and histochemistry, these substrates enable the localization of specific enzyme activities within tissues and cells, providing valuable insights into cellular function and metabolism. nih.govinalcopharm.com The insolubility of the resulting indigo dye ensures that the colored product remains at the site of enzymatic activity, offering high-resolution visualization. thermofisher.com

Specific Context and Research Niche of 5-Bromo-4-chloro-3-indoxyl-alpha-L-fucopyranoside

This compound, also known as X-α-L-Fucoside, is a specialized chromogenic substrate designed specifically for the detection of α-L-fucosidase activity. scbt.comgbiosciences.com When α-L-fucosidase cleaves the α-L-fucosyl residue from the molecule, the resulting 5-bromo-4-chloro-3-indoxyl molecule is released. nih.gov This intermediate then dimerizes and is oxidized to form an intensely colored, insoluble blue precipitate. nih.govgbiosciences.com

The specific research niche for this compound lies in its ability to identify and localize α-L-fucosidase activity in various biological contexts. This can include screening for microorganisms that produce this enzyme, studying the expression and localization of α-L-fucosidase in tissues and cells, and potentially in diagnostic applications where the activity of this enzyme is relevant. nih.gov The halogen substitutions (bromo and chloro) on the indoxyl ring are critical for producing a fine, insoluble precipitate, which is essential for the precise localization of the enzyme. nih.govresearchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 171869-92-4 |

| Molecular Formula | C₁₄H₁₅BrClNO₅ |

| Molecular Weight | 392.64 g/mol |

| Appearance | White to slightly off-white microcrystalline powder |

| Application | Chromogenic substrate for α-L-fucosidase |

Data sourced from Santa Cruz Biotechnology and G-Biosciences. scbt.comgbiosciences.com

Overview of Alpha-L-Fucosidase Enzymes and Their Biological Relevance

Alpha-L-fucosidases (AFUs) are a class of glycoside hydrolase enzymes (EC 3.2.1.51) that catalyze the removal of terminal α-L-fucose residues from a variety of glycoconjugates, including glycoproteins and glycolipids. nih.govwikipedia.org Fucose is a deoxyhexose sugar that is commonly found at the terminal positions of glycan chains and plays a crucial role in many biological processes. nih.govfrontiersin.org

These enzymes are involved in the degradation of fucosylated glycoconjugates within the lysosomes of cells. mdpi.comebi.ac.uk In humans, there are two main isoforms, FUCA1 and FUCA2. mdpi.comnih.gov FUCA1 is the primary lysosomal α-L-fucosidase, and its deficiency leads to a rare lysosomal storage disease called fucosidosis, characterized by the accumulation of fucose-containing compounds and severe neurological damage. wikipedia.orgmdpi.comebi.ac.uk

The biological relevance of α-L-fucosidases extends to various physiological and pathological conditions. Fucosylated structures are involved in cell-cell recognition, immune responses, inflammation, and host-microbe interactions. nih.govnih.gov Consequently, the activity of α-L-fucosidases can impact these processes. For instance, alterations in α-L-fucosidase activity have been associated with several types of cancer, including liver, cervical, and esophageal cancers, making it a potential biomarker. nih.govnih.govamegroups.org The enzyme's role in modifying cell surface glycans can affect cell adhesion and migration, which are critical steps in tumor metastasis. nih.gov Furthermore, α-L-fucosidases are found in various microorganisms, where they play a role in the breakdown of complex carbohydrates from their environment. nih.gov

Table 2: Classification of Alpha-L-Fucosidase Enzymes

| Database | Family |

|---|

Data sourced from the CAZy database as cited in scientific literature. nih.govwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S,5S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5?,11-,12+,13?,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYJTGDNFZJYFN-PCOSTRIDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H](C([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Principles and Reaction Mechanisms

Enzymatic Hydrolysis of 5-Bromo-4-chloro-3-indoxyl-alpha-L-fucopyranoside

The initial and specific step in the detection process is the hydrolysis of the glycosidic linkage in this compound. This reaction is exclusively catalyzed by the enzyme α-L-fucosidase.

Alpha-L-fucosidases (EC 3.2.1.51) are exoglycosidases that catalyze the hydrolysis of terminal α-L-fucosyl residues from a wide variety of glycoconjugates and oligosaccharides. wikipedia.orgbohrium.com In this specific application, the enzyme recognizes and binds to the α-L-fucopyranoside portion of the substrate molecule. The catalytic machinery within the enzyme's active site then facilitates the cleavage of the glycosidic bond between the L-fucose sugar and the 5-bromo-4-chloro-3-indoxyl aglycone. This enzymatic action releases the fucosyl moiety and the free, unstable 5-bromo-4-chloro-3-indoxyl. Based on sequence similarities, α-L-fucosidases are classified into several glycoside hydrolase (GH) families, primarily GH29 and GH95. wikipedia.orgsciencepublishinggroup.com

Glycoside hydrolases, including α-L-fucosidases, employ one of two primary stereochemical mechanisms for the cleavage of glycosidic bonds, resulting in either a net retention or inversion of the anomeric stereochemistry. nih.gov

Inverting Fucosidases : This mechanism involves a single-step, direct displacement reaction. Two carboxylic acid residues in the enzyme's active site, typically aspartate or glutamate (B1630785), act in concert. digitellinc.commdpi.com One residue functions as a general acid, protonating the glycosidic oxygen, while the other acts as a general base, activating a water molecule to perform a nucleophilic attack on the anomeric carbon. nih.govdigitellinc.com This single displacement results in an inversion of the stereochemical configuration at the anomeric center of the released fucose.

Retaining Fucosidases : This mechanism proceeds via a two-step, double displacement reaction. nih.govdigitellinc.com In the first step, a nucleophilic carboxylate residue in the active site attacks the anomeric carbon, displacing the 5-bromo-4-chloro-3-indoxyl aglycone and forming a covalent glycosyl-enzyme intermediate. This step proceeds with an inversion of configuration. In the second step, a general base carboxylate residue activates a water molecule, which then hydrolyzes the glycosyl-enzyme intermediate, releasing the fucose. digitellinc.com This second step also proceeds with an inversion of configuration, leading to a net retention of the original stereochemistry at the anomeric carbon. nih.gov

| Feature | Inverting Mechanism | Retaining Mechanism |

|---|---|---|

| Number of Steps | One (Single Displacement) | Two (Double Displacement) |

| Key Catalytic Residues | Two carboxylates (general acid and general base) | Two carboxylates (nucleophile and general acid/base) |

| Covalent Intermediate | No | Yes (Glycosyl-enzyme intermediate) |

| Stereochemical Outcome | Inversion of anomeric configuration | Retention of anomeric configuration |

Chromogenic Transformation of the Released Indoxyl Moiety

Upon its release from the fucosyl moiety, the 5-bromo-4-chloro-3-indoxyl is a soluble and colorless molecule. Its transformation into a visible precipitate involves spontaneous oxidation and dimerization reactions.

The liberated 5-bromo-4-chloro-3-indoxyl is highly unstable and undergoes rapid oxidation. mdpi.com In the presence of an oxidizing agent, the indoxyl molecule loses two protons and two electrons. This oxidation facilitates the dimerization of two indoxyl molecules. sciencepublishinggroup.com The coupling occurs between the C2 position of one molecule and the C2 position of the other, forming a central carbon-carbon double bond. This creates the highly conjugated, planar structure of the resulting 5,5'-dibromo-4,4'-dichloro-indigo dye, which is intensely colored and highly insoluble, causing it to precipitate out of solution at the site of enzymatic activity.

The presence of halogen atoms on the indole (B1671886) ring significantly influences the properties of the final indigoid dye. The bromine atom at position 5 and the chlorine atom at position 4 are electron-withdrawing groups. These substituents modify the electronic distribution within the conjugated π-system of the indigo (B80030) molecule. This alteration affects the molecule's light absorption characteristics, resulting in a distinct color. Theoretical studies on halogen-substituted indigo have shown that while substitutions on the outer phenyl rings with chlorine or bromine may not practically change the absorbed and emitted energies relative to unsubstituted indigo, they do impact the final properties of the dye. nih.govresearchgate.net The resulting 5,5'-dibromo-4,4'-dichloro-indigo is a vibrant, deep blue, insoluble precipitate, providing a clear and localized signal for enzyme activity.

| Property | Description |

|---|---|

| Compound Name | 5,5'-Dibromo-4,4'-dichloro-indigo |

| Appearance | Intensely colored precipitate |

| Color | Deep Blue/Indigo |

| Solubility | Highly insoluble in aqueous solutions |

| Effect of Halogens | Electron-withdrawing nature modifies the chromophore's electronic properties, ensuring a distinct color and stability. |

The critical oxidation step for the dimerization of 5-bromo-4-chloro-3-indoxyl is typically mediated by atmospheric oxygen. researchgate.net Dissolved oxygen in the reaction medium acts as the electron acceptor, facilitating the conversion of the colorless indoxyl to the colored indigo dye. researchgate.net However, this process can sometimes be slow or inefficient, potentially leading to diffusion of the indoxyl intermediate and a less precise localization of the colored precipitate.

To accelerate the reaction and enhance the signal, auxiliary oxidants can be incorporated into the system. Common examples include potassium ferricyanide (B76249) [K₃(Fe(CN)₆)] or tetrazolium salts. These compounds act as more efficient electron acceptors than molecular oxygen, speeding up the rate of indoxyl oxidation and dimerization. This rapid conversion ensures that the insoluble dye forms quickly and precipitates directly at the location of the α-L-fucosidase activity, resulting in sharper, more clearly defined staining patterns.

Principles of Color Development and Precipitation for Research Applications

The hallmark of this compound as a chromogenic substrate is the formation of a distinctly colored, insoluble precipitate at the site of enzymatic activity. This process occurs in two main steps following the initial enzymatic cleavage.

First, the liberated 5-bromo-4-chloro-3-indoxyl, an unstable intermediate, undergoes oxidation. In the presence of oxygen, this indoxyl derivative is oxidized, leading to the formation of a reactive intermediate.

Second, two molecules of the oxidized 5-bromo-4-chloro-3-indoxyl undergo a dimerization reaction. This spontaneous condensation results in the formation of 5,5'-dibromo-4,4'-dichloro-indigo, a water-insoluble molecule with a characteristic blue color. The intensity of the blue color is directly proportional to the amount of enzyme activity present.

The precipitation of this blue indigo dye at the location of the α-L-fucosidase allows for the visualization and localization of the enzyme. In microbiological applications, this is particularly useful for identifying colonies of microorganisms that produce the enzyme on a solid growth medium.

It is noteworthy that while the expected outcome of this reaction is a blue precipitate, at least one study has reported a "yellow color reaction" when using a similar compound, 5-bromo-4-chloro-3-indolyl-β-D-fucopyranoside, for screening α-L-fucosidase-producing colonies. This discrepancy may be due to specific reaction conditions, the particular microbial strain, or the specific isomer of the substrate used, and warrants further investigation to fully understand the underlying chemical basis.

Detailed Research Findings

While this compound is a valuable tool for the qualitative detection of α-L-fucosidase activity, detailed kinetic studies quantifying the interaction of this specific substrate with various α-L-fucosidases are not extensively available in the public domain. However, to illustrate the type of research conducted in this field, the kinetic parameters of several microbial α-L-fucosidases have been determined using the analogous chromogenic substrate, p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc). These studies provide insight into the efficiency and substrate affinity of these enzymes.

| Enzyme Source | Michaelis Constant (K_m) (mM) | Maximum Velocity (V_max) (μmol/min/mg) | Catalytic Rate Constant (k_cat) (s⁻¹) |

|---|---|---|---|

| Enterococcus gallinarum ZS1 (EntFuc) | 1.178 | 1.784 | 2.5 |

| Pedobacter sp. CAU209 (PbFuc) | Not Reported | Not Reported | Not Reported |

| Tannerella forsythia (TfFuc1) | 0.670 | Not Reported | Not Reported |

Advanced Synthetic Methodologies for Indoxyl Glycosides

Challenges in the Synthesis of Indoxyl Glycoside Chromogenic Substrates

The synthesis of chromogenic substrates based on indoxyl glycosides is fraught with difficulties that can lead to low yields and complex purification procedures. oup.comnih.gov A primary obstacle is the low reactivity of the indoxyl hydroxyl function, making the formation of the glycosidic bond inefficient. oup.comnih.gov

Furthermore, the indoxyl ring system itself is prone to undesired side reactions under typical glycosylation conditions. oup.com The C2 position of the indole (B1671886) ring is highly reactive and can interfere with the desired O-glycosylation at the C3 hydroxyl group, leading to the formation of byproducts and significantly decreasing the yield of the target compound. oup.com Traditional methods often employ N-acetylated indoxyls as glycosyl acceptors, but even with this modification, yields, particularly with glucose-type structures, have been reported to be as low as 15-26%. oup.com The indoxyl aglycone can also exist in its keto form, and the enol form required for glycosylation can be readily cleaved under acidic conditions, further complicating the synthesis. researchgate.net These challenges have necessitated the development of more sophisticated and robust synthetic strategies.

Modern Approaches Utilizing Indoxylic Acid Esters as Key Intermediates

A significant breakthrough in the synthesis of indoxyl glycosides has been the use of indoxylic acid esters as key intermediates. oup.comnih.gov This modern approach effectively circumvents the major challenges associated with the reactivity of the indoxyl ring. The strategy involves using an indoxyl derivative where the C2 position is part of a carboxylic acid ester group, thus blocking its unwanted reactivity during the critical glycosylation step. oup.com

Phase Transfer Glycosylation Strategies for Efficient Saccharide Conjugation

For the crucial step of attaching the sugar moiety, phase transfer glycosylation has proven to be a highly effective strategy. oup.comnih.gov This method is well-suited for coupling the indoxylic acid ester acceptor with a protected glycosyl donor, such as a peracetylated fucopyranosyl halide. The reaction is typically performed in a biphasic system, for example, dichloromethane (B109758) and an aqueous solution of potassium carbonate, with a phase transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate. oup.com

Selective Ester Cleavage and Mild Decarboxylation in Indoxyl Glycoside Synthesis

Following the successful glycosylation of the indoxylic acid ester, the protecting groups must be removed to yield the final chromogenic substrate. This involves two key transformations: the selective cleavage of the ester at the C2 position and the subsequent decarboxylation. oup.com

When an allyl ester is used as the protecting group, its removal can be achieved under very mild conditions using a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like morpholine. oup.com This selective cleavage is crucial as it leaves the acetyl protecting groups on the sugar moiety and the newly formed glycosidic bond intact. oup.com

The subsequent decarboxylation is the final key step to generate the indoxyl ring. oup.com This must also be performed under mild conditions to avoid degradation of the sensitive molecule. It has been found that using silver acetate (B1210297) at a controlled, low temperature for a short duration effectively mediates the decarboxylation, yielding the peracetylated indoxyl glycoside in high yields. oup.com The final step is the removal of the acetyl groups from the fucose moiety, typically achieved under standard Zemplén deacetylation conditions (catalytic sodium methoxide (B1231860) in methanol), to furnish the target compound, 5-Bromo-4-chloro-3-indoxyl-alpha-L-fucopyranoside. oup.comnih.gov

Development of Scalable and High-Yielding Synthetic Pathways

The modern synthetic pathway, centered around the use of indoxylic acid allyl esters, has been designed to be both scalable and high-yielding. oup.comnih.gov Each step in the sequence, from the synthesis of the halogenated aniline (B41778) precursor to the final deprotection, has been optimized for efficiency and practicality, making multi-gram syntheses feasible. oup.com

The advantages of this pathway are evident in the reported yields. For a similar compound, X-Gal, the synthesis of the key 5-bromo-4-chloro-indoxylic acid allyl ester intermediate proceeds with high yields. The subsequent phase transfer glycosylation and the palladium-catalyzed deallylation/silver-mediated decarboxylation sequence are also highly efficient. oup.com This robust and scalable route represents a significant improvement over earlier, lower-yielding methods and enables the reliable production of complex indoxyl glycosides like this compound for widespread use in research and diagnostics. oup.comnih.gov

The table below summarizes representative yields for the key steps in the synthesis of a 5-bromo-4-chloro-indoxyl glycoside via the indoxylic acid ester methodology.

Table 1: Representative Yields in the Synthesis of a 5-Bromo-4-chloro-indoxyl Glycoside

| Step | Reaction | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of 5-Bromo-4-chloro-indoxylic acid allyl ester | Multi-step from 4-bromo-3-chloro-2-methylaniline | High |

| 2 | Phase Transfer Glycosylation | Peracetylated Glycosyl Bromide, TBAHS, K₂CO₃ | High |

| 3 | Allyl Ester Cleavage & Decarboxylation | Pd(PPh₃)₄, Morpholine; then AgOAc | High |

| 4 | Zemplén Deacetylation | NaOMe, MeOH | Quantitative |

Yields are based on the synthesis of (N-acetyl-5-bromo-4-chloro-indol-3-yl)-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside as described in the literature. Yields for the alpha-L-fucopyranoside derivative are expected to be comparable under optimized conditions. oup.com

Applications in Enzymatic Activity Characterization and Profiling

Quantification of Alpha-L-Fucosidase Activity in Biological Systems

The primary application of X-α-L-Fucoside is the accurate quantification of α-L-fucosidase activity in various biological samples, including cell lysates, tissues, serum, and plasma. The formation of the blue precipitate allows for both qualitative visualization (e.g., in histochemical staining) and quantitative measurement of enzyme kinetics.

Spectrophotometric Assays: The quantification of α-L-fucosidase activity using X-α-L-Fucoside is typically performed via spectrophotometry. The rate of formation of the blue indigo (B80030) dye is directly proportional to the enzyme's activity. The assay involves incubating the enzyme sample with a solution of X-α-L-Fucoside under optimal buffer conditions. The reaction can be monitored over time by measuring the increase in absorbance at a specific wavelength corresponding to the blue product. chemsynlab.com This method is valued for its simplicity and clear visual output.

Fluorometric Assays: While X-α-L-Fucoside itself is used in colorimetric assays, fluorometric methods are also widely employed for detecting α-L-fucosidase activity, generally offering higher sensitivity. These assays utilize different, fluorogenic substrates. fishersci.com A common example is 4-methylumbelliferyl-α-L-fucopyranoside (MUG-Fuc). Enzymatic cleavage of MUG-Fuc releases the highly fluorescent molecule 4-methylumbelliferone (B1674119). The fluorescence intensity is measured with a fluorometer, providing a highly sensitive quantification of enzyme activity. However, the fluorescence of 4-methylumbelliferone can be pH-dependent, which may be a limitation for assays conducted in acidic environments, such as those mimicking the lysosome. nih.gov

Chromogenic substrates like X-α-L-Fucoside are essential tools for determining the key kinetic parameters of α-L-fucosidase, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat).

K_m (Michaelis Constant): This parameter represents the substrate concentration at which the enzyme reaction rate is half of its maximum (V_max). It is an inverse measure of the affinity between the enzyme and its substrate. To determine K_m, the initial reaction velocity is measured across a range of X-α-L-Fucoside concentrations.

k_cat (Catalytic Rate Constant): Also known as the turnover number, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.

Table 1: Example Kinetic Parameters for α-L-Fucosidase with a Chromogenic Substrate Data presented is for illustrative purposes, based on typical findings for chromogenic substrates like pNP-Fuc with various fucosidases, as specific kinetic data for 5-Bromo-4-chloro-3-indoxyl-alpha-L-fucopyranoside is not extensively published.

| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) |

| Human α-L-Fucosidase (recombinant) | p-Nitrophenyl-α-L-fucopyranoside | ~0.1 - 0.5 | ~10 - 50 |

| Thermotoga maritima α-Fucosidase | p-Nitrophenyl-α-L-fucopyranoside | ~0.2 | ~150 |

| Bovine Kidney α-L-Fucosidase | p-Nitrophenyl-α-L-fucopyranoside | ~0.3 - 0.7 | ~5 - 20 |

X-α-L-Fucoside is one of several synthetic substrates developed for α-L-fucosidase research. A comparative analysis highlights the specific advantages and applications of each.

p-Nitrophenyl-alpha-L-fucopyranoside (pNP-Fuc): This is another widely used chromogenic substrate. sigmaaldrich.com The enzyme-catalyzed hydrolysis of pNP-Fuc releases p-nitrophenol, a yellow-colored compound that can be quantified by measuring absorbance at approximately 405 nm. nih.gov It is highly soluble and commonly used in continuous kinetic assays in 96-well plates for high-throughput applications. nih.gov

4-Methylumbelliferyl-alpha-L-fucopyranoside (MUG-Fuc): As a fluorogenic substrate, MUG-Fuc offers significantly higher sensitivity than its chromogenic counterparts. This makes it ideal for detecting very low levels of enzyme activity. However, its utility can be limited by the pH sensitivity of its fluorescent product. nih.gov

Table 2: Comparative Analysis of Synthetic α-L-Fucosidase Substrates

| Feature | 5-Bromo-4-chloro-3-indoxyl-α-L-fucopyranoside | p-Nitrophenyl-α-L-fucopyranoside | 4-Methylumbelliferyl-α-L-fucopyranoside |

| Abbreviation | X-α-L-Fucoside | pNP-Fuc | MUG-Fuc |

| Substrate Type | Chromogenic | Chromogenic | Fluorogenic |

| Detection Method | Spectrophotometry (Absorbance) | Spectrophotometry (Absorbance) | Fluorometry (Fluorescence) |

| Signal/Product | Insoluble Blue Precipitate | Soluble Yellow Product | Soluble Fluorescent Product |

| Key Advantage | Produces a distinct, insoluble precipitate suitable for histochemical localization. | Well-suited for high-throughput kinetic assays in solution. nih.gov | High sensitivity for detecting low enzyme concentrations. nih.gov |

| Limitation | The insoluble product can complicate continuous kinetic assays in solution. | Lower sensitivity compared to fluorogenic substrates. | The fluorescent signal can be pH-dependent. nih.gov |

Enzyme Inhibition and Activation Studies

The study of enzyme modulators—inhibitors and activators—is fundamental to drug discovery and understanding biological regulation. Chromogenic substrates like X-α-L-Fucoside are pivotal in these investigations.

High-throughput screening (HTS) campaigns rely on simple and robust assays to test large libraries of chemical compounds for their ability to alter enzyme activity. Assays using X-α-L-Fucoside or pNP-Fuc can be adapted for this purpose. nih.gov In a typical inhibition screen, the enzyme is incubated with the substrate and a compound from the library. A compound that inhibits α-L-fucosidase will cause a significant reduction in the rate of color development compared to a control reaction without the compound. Conversely, an activator would increase the reaction rate. The clear colorimetric readout allows for rapid identification of "hits" that warrant further investigation.

Once a potential inhibitor is identified, chromogenic substrates are used to elucidate the mechanism of inhibition. By performing kinetic experiments at various concentrations of both the substrate (e.g., X-α-L-Fucoside) and the inhibitor, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). mdpi.com

For example, kinetic data can reveal whether an inhibitor binds to the enzyme's active site, competing with the substrate, or to a different site (an allosteric site). This information is crucial for understanding how the inhibitor works at a molecular level. Structural biology techniques, such as X-ray crystallography, can complement these kinetic studies. Researchers have crystalized α-fucosidase in complex with potent inhibitors to directly visualize the interactions, such as hydrogen bonds and electrostatic forces, that stabilize the enzyme-inhibitor complex. sinica.edu.tw This combined approach of kinetics and structural analysis provides a comprehensive understanding of the inhibition mechanism, which is essential for the rational design of more potent and specific drugs.

pH and Temperature Optima Determination for Alpha-L-Fucosidases

The determination of the optimal pH and temperature for an enzyme's activity is fundamental to understanding its function and is a critical step in its characterization. This compound serves as an effective substrate in assays designed to elucidate these parameters for α-L-fucosidases. By systematically varying the pH and temperature of the reaction buffer and measuring the resultant colorimetric signal, researchers can pinpoint the conditions under which the enzyme exhibits maximum catalytic efficiency.

While detailed studies utilizing this compound for this specific purpose are not extensively documented in publicly available literature, the principles of such assays are well-established. For instance, studies on various α-L-fucosidases have determined their optimal functional ranges using analogous chromogenic substrates like p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc). These studies provide a framework for how this compound would be employed.

For example, an α-L-fucosidase isolated from Enterococcus gallinarum was found to have an optimal pH of 7.0 and an optimal temperature of 30°C, as determined by its activity on pNP-Fuc. nih.gov Similarly, three different α-L-fucosidases from Lacticaseibacillus rhamnosus (AlfA, AlfB, and AlfC) displayed optimal activities at pH values of 4.0 and 5.0, and at temperatures of 60°C, 40°C, and 50°C, respectively, also determined with pNP-Fuc. nih.gov An α-L-fucosidase from the marine mollusk Pecten maximus exhibited an optimal pH of 4.0 and a maximal activity at 60°C. oup.com

The data from such studies, if performed with this compound, would be compiled into tables to visualize the enzyme's activity profile across different conditions.

Table 1: Illustrative Data Table for pH Optima Determination of a Hypothetical Alpha-L-Fucosidase

| pH | Relative Activity (%) |

|---|---|

| 3.0 | 25 |

| 4.0 | 60 |

| 5.0 | 95 |

| 6.0 | 100 |

| 7.0 | 80 |

| 8.0 | 45 |

| 9.0 | 15 |

This table represents hypothetical data to illustrate how results would be presented.

Table 2: Illustrative Data Table for Temperature Optima Determination of a Hypothetical Alpha-L-Fucosidase

| Temperature (°C) | Relative Activity (%) |

|---|---|

| 20 | 30 |

| 30 | 70 |

| 40 | 98 |

| 50 | 100 |

| 60 | 85 |

| 70 | 50 |

| 80 | 20 |

This table represents hypothetical data to illustrate how results would be presented.

Substrate Specificity Profiling of Glycoside Hydrolases

Understanding the substrate specificity of a glycoside hydrolase is crucial for defining its biological role and potential applications. This compound is a valuable tool in this context, as it allows for a direct assessment of an enzyme's ability to recognize and cleave the α-L-fucosidic linkage.

In a typical substrate specificity assay, a panel of different chromogenic or fluorogenic substrates, each with a distinct carbohydrate moiety, is used. The activity of the glycoside hydrolase is then measured against each substrate. A high level of activity with this compound, indicated by the rapid formation of the blue precipitate, would signify a high specificity for α-L-fucose. Conversely, a lack of color change would indicate that the enzyme does not act on this particular linkage.

By comparing the enzymatic activity on this compound with its activity on other indolyl-based substrates, such as 5-bromo-4-chloro-3-indoxyl-β-D-galactopyranoside (X-Gal) or 5-bromo-4-chloro-3-indoxyl-β-D-glucopyranoside (X-Glc), researchers can build a detailed profile of the enzyme's substrate preferences. This comparative analysis is essential for classifying newly discovered glycoside hydrolases and for understanding the structural basis of their substrate recognition.

For instance, an α-L-fucosidase from Enterococcus gallinarum was shown to be highly specific for pNP-α-L-Fuc, with no detectable activity on other synthetic substrates like pNP-α-D-galactopyranoside, pNP-β-D-galactopyranoside, pNP-α-D-glucosaminide, or pNP-β-D-glucosaminide. nih.gov This high degree of specificity is a key characteristic that can be effectively probed using a substrate like this compound.

The results of such comparative studies are typically presented in a tabular format, allowing for a clear overview of the enzyme's activity profile.

Table 3: Illustrative Data Table for Substrate Specificity Profiling of a Hypothetical Glycoside Hydrolase

| Substrate | Relative Activity (%) |

|---|---|

| This compound | 100 |

| 5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside | < 1 |

| 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside | < 1 |

| 5-Bromo-4-chloro-3-indoxyl-alpha-D-mannopyranoside | < 1 |

| 5-Bromo-4-chloro-3-indoxyl-beta-D-xylopyranoside | < 1 |

This table represents hypothetical data to illustrate how results would be presented.

Applications in Microbial Research and Functional Genomics

Detection and Differentiation of Microbial Strains Based on Fucosidase Activity

The presence and activity of α-L-fucosidase can be a key metabolic marker for certain microbial species. 5-Bromo-4-chloro-3-indoxyl-alpha-L-fucopyranoside provides a reliable method for detecting this enzymatic activity, thereby aiding in the identification and differentiation of microbial strains.

Integration into Chromogenic Agar (B569324) Media for Colony Screening

A primary application of this compound is its incorporation into solid growth media to create a chromogenic agar. When microorganisms are cultured on this medium, those that produce and secrete α-L-fucosidase will hydrolyze the substrate. This reaction releases 5-bromo-4-chloro-indoxyl, which then undergoes oxidative dimerization to form an intensely colored blue precipitate at the site of enzymatic activity. As a result, α-L-fucosidase-positive colonies are readily identifiable by their distinct blue coloration, distinguishing them from fucosidase-negative colonies which remain uncolored. This visual screening method is highly efficient for isolating specific microbes from a mixed population.

Applications in Bacteriology and Mycology Research

In bacteriology, this chromogenic substrate is particularly valuable for screening recombinant bacterial colonies, such as Escherichia coli, that have been genetically engineered to express α-L-fucosidase genes from other organisms. This is a crucial step in functional genomics and metagenomics for identifying clones that have successfully incorporated a functional fucosidase gene. While its application in routine clinical or environmental bacteriology for the direct differentiation of wild-type strains is less documented, the principle remains applicable for any bacterium that naturally expresses this enzyme.

The use of this compound in mycology is not as extensively documented in scientific literature. However, the principle of detecting specific glycosidase activities with chromogenic substrates is well-established for the identification of fungi, such as different Candida species. nih.govchromagar.com Given that some fungi are known to produce α-L-fucosidases, this substrate could theoretically be applied to develop selective and differential media for specific fungal species possessing this enzymatic activity. Further research would be required to validate its efficacy for routine fungal identification.

Functional Metagenomics Screening for Novel Glycosyl Hydrolases

Metagenomics involves the study of genetic material recovered directly from environmental samples, which contains a vast diversity of uncultured microorganisms. Functional metagenomics aims to identify novel genes with specific functions from this collective genetic pool. This compound is an essential tool in this field for discovering new α-L-fucosidases.

Identification of Alpha-L-Fucosidase-Encoding Genes from Environmental Samples

In a typical functional metagenomics workflow, a library of DNA fragments from an environmental sample (e.g., soil, gut microbiota) is cloned into a host bacterium like E. coli. This creates a collection of clones, each containing a different piece of environmental DNA. To find clones that harbor an α-L-fucosidase gene, the entire library is plated onto a chromogenic agar medium containing this compound. Clones that have taken up a DNA fragment containing a functional α-L-fucosidase gene will express the enzyme, hydrolyze the substrate, and form blue-colored colonies. This allows for the direct visual identification of the desired clones from thousands of others.

A study on the characterization of α-L-fucosidases from an alpaca faeces metagenome successfully utilized this approach. A metagenomic library was screened on agar plates supplemented with 5-bromo-4-chloro-3-indolyl-α-L-fucopyranoside, leading to the identification of recombinant bacteria with fucosidase activity appearing as blue or dark-colored colonies.

High-Throughput Screening Methodologies Using Chromogenic Substrates

The use of chromogenic substrates like this compound is integral to high-throughput screening (HTS) methodologies. The simple, visual, and plate-based nature of the assay allows for the simultaneous screening of tens of thousands of clones, making it feasible to explore the vast genetic diversity present in environmental metagenomes. This HTS capability is crucial for efficiently identifying rare genes and enzymes with novel properties that could have significant biotechnological applications. The clear colorimetric output minimizes the need for complex analytical equipment in the initial screening phase, streamlining the discovery pipeline for new glycosyl hydrolases.

Characterization of Recombinant Alpha-L-Fucosidases from Microbial Sources

Once a novel α-L-fucosidase-encoding gene is identified through screening with this compound, the next step is to characterize the properties of the encoded enzyme. The gene is typically overexpressed in a suitable host, and the recombinant enzyme is purified.

While this compound is an excellent substrate for the initial detection and screening (a qualitative or semi-quantitative assay), it is less commonly used for detailed kinetic characterization. For determining kinetic parameters such as Km and kcat, researchers often prefer quantitative assays using substrates like p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc). The hydrolysis of pNP-Fuc releases p-nitrophenol, a soluble chromogen whose concentration can be easily and accurately measured over time using a spectrophotometer.

Therefore, the role of this compound in the characterization of recombinant α-L-fucosidases is primarily as a powerful initial screening tool that enables the identification of positive clones. These selected clones are then subjected to more detailed biochemical analysis using other quantitative methods to fully understand the enzyme's catalytic efficiency, substrate specificity, and optimal reaction conditions.

Data Tables

Table 1: Application of this compound in Functional Metagenomics

| Application | Methodology | Outcome | Reference |

|---|---|---|---|

| Screening for Novel α-L-Fucosidases | A metagenomic library from alpaca faeces was plated on agar containing 3 mM 5-bromo-4-chloro-3-indolyl-α-L-fucopyranoside. | Identification of recombinant E. coli colonies expressing functional α-L-fucosidases, which appeared as blue/dark colored colonies. | Krupinskaite et al. |

Table 2: Comparison of Substrates for α-L-Fucosidase Analysis

| Substrate | Assay Type | Primary Application | Advantages |

|---|---|---|---|

| This compound | Qualitative/Semi-quantitative (Plate-based) | High-throughput screening of genetic libraries; Detection of fucosidase-positive colonies. | Direct visual detection on solid media; High-throughput capability. |

| ***p*-Nitrophenyl-alpha-L-fucopyranoside (pNP-Fuc)** | Quantitative (Spectrophotometric) | Detailed enzyme kinetics (Km, kcat); Biochemical characterization of purified enzymes. | Produces a soluble product allowing for continuous monitoring of reaction rates; High accuracy and reproducibility for kinetic studies. |

Investigating Microbial Carbohydrate Metabolism Pathways

The chromogenic substrate this compound is a pivotal tool in the exploration of microbial carbohydrate metabolism, specifically in pathways involving the sugar L-fucose. Its primary application lies in the identification and characterization of microorganisms capable of utilizing fucosylated glycans, which are complex carbohydrates containing fucose. This process is fundamental to understanding the metabolic capabilities of individual microbial species and complex microbial communities, such as the gut microbiome.

The utility of this compound stems from its ability to pinpoint the activity of a key enzyme: α-L-fucosidase. This enzyme is responsible for the initial step in the breakdown of fucosylated compounds, cleaving the terminal α-L-fucose residue. When a microorganism produces α-L-fucosidase, it can hydrolyze this compound. This enzymatic reaction releases the indolyl moiety, which, upon oxidation, dimerizes to form a water-insoluble, vibrant blue indigo (B80030) dye. The appearance of this blue color provides a clear and easily detectable indication of α-L-fucosidase activity, and by extension, the presence of a fucose metabolism pathway.

Functional genomics studies frequently employ this substrate in high-throughput screening of metagenomic libraries. nih.gov These libraries contain the collective genetic material from a microbial community, often from environments like the human gut. By expressing these genes in a host organism such as Escherichia coli and plating the clones on a medium containing this compound, researchers can rapidly identify clones that harbor and express functional α-L-fucosidase genes. The blue-colored colonies can then be isolated for gene sequencing and further characterization of the enzyme and its corresponding metabolic pathway.

This screening method is instrumental in discovering novel glycoside hydrolases with unique properties. For instance, a study on the metagenome of alpaca feces utilized a similar chromogenic substrate, p-nitrophenyl-α-L-fucopyranoside, to identify and characterize four novel α-L-fucosidases. nih.gov Such discoveries expand our understanding of the diversity of carbohydrate-active enzymes in different ecosystems and their potential biotechnological applications.

Furthermore, identifying the genetic basis for fucose utilization allows for a deeper investigation into the regulation and organization of the metabolic pathway. In some bacteria, the genes responsible for fucose metabolism, including the α-L-fucosidase gene, are often clustered together in operons. For example, in Campylobacter jejuni, a specific genetic locus has been identified that is required for fucose utilization. nih.gov The presence of this locus correlates with the ability of the strain to grow on fucose as a carbon source. The use of this compound can serve as an initial screening step to identify fucose-metabolizing strains, which can then be subjected to genomic analysis to identify and characterize these gene clusters.

The investigation of fucose metabolism is particularly relevant in the context of the human gut microbiome. Fucose is a major component of the glycoproteins that form the mucus layer of the intestine. nih.gov The ability of gut commensals to degrade and utilize this host-derived sugar is a key aspect of their symbiotic relationship with the host. By using this compound, researchers can screen for and isolate gut bacteria with mucin-degrading capabilities, providing insights into the mechanisms of gut colonization and nutrient acquisition by these microbes.

The data generated from studies utilizing this compound contributes significantly to our understanding of microbial ecology and functional diversity. The table below presents a summary of research findings where the detection of α-L-fucosidase activity, often through the use of chromogenic substrates, has been a key component in studying microbial carbohydrate metabolism.

| Microbial Source/Environment | Research Focus | Key Findings |

| Human Gut Microbiome | Identification of mucin-degrading bacteria | Isolation of bacterial clones from a metagenomic library with α-L-fucosidase activity, indicating the potential to utilize host-derived glycans. |

| Alpaca Feces Metagenome | Discovery of novel α-L-fucosidases | Characterization of four new α-L-fucosidases with potential for transfucosylation reactions. nih.gov |

| Campylobacter jejuni | Elucidation of fucose utilization pathway | Identification of a specific gene cluster responsible for the ability of the bacterium to grow on fucose. nih.gov |

| Elizabethkingia meningoseptica | Characterization of a core fucosidase | Discovery of an α-fucosidase capable of hydrolyzing core α-1,3-fucosylated substrates, a previously uncharacterized activity. nih.gov |

| Lactobacillus species | Investigation of probiotic metabolic capabilities | Demonstration of constitutive α-L-fucosidase production, suggesting a readiness to metabolize fucosylated oligosaccharides. |

Structural and Mechanistic Studies of Alpha L Fucosidases

Analysis of Enzyme-Substrate Interactions via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the dynamic interactions between enzymes and their substrates at an atomic level. Techniques like molecular docking and molecular dynamics simulations provide insights that are often difficult to capture through experimental methods alone.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a substrate) when bound to a second (a receptor, such as an enzyme) to form a stable complex. While specific docking studies featuring 5-Bromo-4-chloro-3-indoxyl-alpha-L-fucopyranoside are not extensively published, the methodology can be inferred from studies using analogous chromogenic substrates like p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc). biointerfaceresearch.com

The process involves using the three-dimensional crystallographic structures of α-L-fucosidases, available from the Protein Data Bank (PDB), as the receptor model. biointerfaceresearch.com Software such as UCSF Chimera is used to prepare the enzyme structure, typically by isolating a single protein chain and removing solvent molecules. biointerfaceresearch.com The this compound molecule is then computationally "docked" into the enzyme's active site. The simulation calculates various possible binding poses and scores them based on factors like binding energy (ΔGb) and the inhibition constant (Kb), which represents the binding and dissociation of the enzyme-ligand complex. biointerfaceresearch.com Lower binding energy values suggest a more stable and energetically favorable enzyme-substrate complex. biointerfaceresearch.com

| Enzyme Family | Representative Enzyme | Predicted Binding Energy (ΔGb) (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Inhibition Constant (Kb) (µM) |

|---|---|---|---|---|

| GH29 | Thermotoga maritima α-L-fucosidase | -8.5 | Asp (Nucleophile), Glu (Acid/Base), Tyr, Trp | 1.2 |

| GH95 | Bifidobacterium bifidum 1,2-α-L-fucosidase | -7.9 | Glu (Acid), Asn, Asp, Tyr | 2.5 |

This table is illustrative, based on principles from docking studies with similar substrates, to demonstrate the type of data generated. biointerfaceresearch.com

Computational studies, combined with structural data, reveal that the active sites of α-L-fucosidases are highly specialized pockets designed to recognize and bind the L-fucose moiety with high specificity. researchgate.net In GH29 family enzymes, the catalytic site features a pocket topology common to exoglycosidases. researchgate.net The binding of the fucose substrate is stabilized by a network of hydrogen bonds and hydrophobic interactions. For example, conserved histidine residues are often involved in stabilizing the axial hydroxyl group at the C4 position of the fucose ring. researchgate.net

The catalytic machinery is precisely positioned within this pocket. In retaining fucosidases (GH29), two key carboxylic acid residues, an aspartate and a glutamate (B1630785), are separated by approximately 5.5 Å. cazypedia.org The aspartate acts as the catalytic nucleophile, attacking the anomeric carbon of the fucose, while the glutamate serves as the general acid/base, protonating the glycosidic oxygen to facilitate the departure of the aglycone (the non-sugar part of the substrate, in this case, the 5-bromo-4-chloro-3-indoxyl group). cazypedia.orgnih.gov In inverting fucosidases (GH95), a glutamate residue typically acts as the general acid, while a water molecule, activated by an asparagine and stabilized by an aspartate, performs the nucleophilic attack. nih.govcazypedia.org

Rational Design of Fucosidase Mutants for Altered Specificity or Activity

Rational design is a protein engineering strategy that leverages detailed knowledge of an enzyme's structure and mechanism to introduce specific mutations that alter its function. mdpi.com This approach has been successfully applied to α-L-fucosidases to enhance their stability, modify their pH optima, and, most notably, shift their catalytic activity from hydrolysis to synthesis (transglycosylation). nih.govresearchgate.net

A powerful strategy involves mutating one of the key catalytic residues. By replacing the catalytic nucleophile or the general acid/base residue with a non-catalytic amino acid (e.g., alanine (B10760859) or serine), the enzyme's hydrolytic ability is crippled. These engineered enzymes, often called glycosynthases or glycoligases, can no longer effectively use water to break down the substrate. Instead, they can catalyze the formation of a new glycosidic bond if provided with an appropriate glycosyl donor and acceptor molecule. nih.gov For example, mutating the general acid/base residue E274 in the α-1,6-fucosidase from Lactobacillus casei (AlfC) created highly efficient "fucoligase" mutants (E274A/S/G) capable of attaching fucose to complex N-glycopeptides and even intact antibodies. nih.gov

Furthermore, mutations can be introduced into the aglycone binding subsites—the part of the active site that accommodates the non-sugar portion of the substrate. Such modifications can enhance the binding of acceptor molecules, thereby increasing the efficiency of the transglycosylation reaction over the competing hydrolysis reaction. nih.gov

| Enzyme/Organism | Mutation | Target Residue Function | Observed Effect | Reference |

|---|---|---|---|---|

| Lactobacillus casei α-1,6-fucosidase (AlfC) | E274A/S/G | General Acid/Base | Created efficient "fucoligase" activity; enabled core fucosylation of intact antibodies. | nih.gov |

| Bacteroides fragilis α-L-Fucosidase (BF3242) | L266H | Substrate Binding Loop | Improved 1,3-regioselectivity in transglycosylation from 69% to 96%. | nih.gov |

| Sulfolobus solfataricus α-L-fucosidase | D242A | Catalytic Nucleophile | Created an α-L-fucosynthase capable of synthesizing oligosaccharides using β-L-fucopyranosyl azide (B81097) as a donor. | nih.gov |

Role of Glycosyl Hydrolase Family Classification (GH29, GH95) in Functional Characterization

The classification of glycoside hydrolases into families based on amino acid sequence similarity is a cornerstone of their functional characterization. This system, maintained in the Carbohydrate-Active enZYmes (CAZy) database, groups enzymes with shared evolutionary history, which often translates to conserved structural folds and catalytic mechanisms. wikipedia.org Alpha-L-fucosidases are predominantly found in two major families: GH29 and GH95. wikipedia.orgnih.gov

Glycoside Hydrolase Family 29 (GH29):

Mechanism: GH29 enzymes are retaining fucosidases. cazypedia.orgwikipedia.org They operate via a two-step, double-displacement mechanism that proceeds through a covalent glycosyl-enzyme intermediate, ultimately retaining the anomeric stereochemistry of the released fucose. cazypedia.orgyork.ac.uk

Catalytic Residues: The catalytic machinery consists of an aspartate residue acting as the nucleophile and a glutamate residue as the general acid/base. cazypedia.orgnih.gov

Structure: The catalytic domain typically adopts a (β/α)8-barrel fold, also known as a TIM barrel. nih.govnih.gov

Specificity: This family is biochemically diverse, containing enzymes that can cleave a wide range of linkages, including α-1,2, α-1,3, α-1,4, and α-1,6. nih.govmdpi.com

Glycoside Hydrolase Family 95 (GH95):

Mechanism: GH95 enzymes are inverting fucosidases. nih.govcazypedia.org They utilize a single-step, direct displacement mechanism where a nucleophilic water molecule attacks the anomeric carbon, leading to an inversion of its stereochemistry. nih.govcazypedia.org

Catalytic Residues: The mechanism is distinct, employing a glutamate as the general acid and a water molecule, activated by an Asn-Asp pair, as the nucleophile. nih.govcazypedia.org

Structure: The catalytic domain of GH95 enzymes features an (α/α)6 helical barrel fold. nih.govnih.gov

Specificity: Members of this family are generally more specific, primarily hydrolyzing Fucα1-2Gal linkages found in structures like human milk oligosaccharides and blood group antigens. cazypedia.org

| Feature | GH29 Family | GH95 Family |

|---|---|---|

| Catalytic Mechanism | Retaining (double-displacement) | Inverting (single-displacement) |

| Stereochemical Outcome | Retention of anomeric configuration | Inversion of anomeric configuration |

| Catalytic Nucleophile | Aspartate | Asp-activated water molecule |

| Catalytic Acid/Base | Glutamate | Glutamate (acid) |

| Catalytic Domain Fold | (β/α)8-barrel | (α/α)6 barrel |

| Linkage Specificity | Broad (α-1,2, α-1,3, α-1,4, α-1,6) | Specific (mainly α-1,2) |

Comparative Structural Biology of Fucosidases from Diverse Organisms

The study of α-L-fucosidases from a wide range of organisms—from bacteria in the gut microbiome to mammals—reveals a fascinating interplay of conserved structures and adaptive divergence. nih.govmdpi.com Comparative sequence and structural analyses show that core features, particularly the catalytic residues within the active site, are highly conserved across vast evolutionary distances. nih.gov For instance, the aspartate that functions as the catalytic nucleophile in GH29 enzymes is a broadly conserved feature in metazoan fucosidases. nih.gov

Structurally, many microbial α-L-fucosidases exhibit a modular architecture. nih.gov A common arrangement, particularly in the GH29 family, is a multi-domain protein with an N-terminal (β/α)8 TIM-barrel-like catalytic domain followed by one or more C-terminal β-sandwich domains. nih.govwikipedia.org These C-terminal domains often function as carbohydrate-binding modules (CBMs), which are thought to help anchor the enzyme to larger glycan structures, thereby increasing catalytic efficiency. nih.gov The presence of multiple, distinct CBMs in some fucosidases suggests complex mechanisms of ligand recognition tailored to the specific glycans present in the organism's environment. nih.gov

| Organism | Enzyme Family | Catalytic Domain Fold | Other Structural Features | Reference |

|---|---|---|---|---|

| Thermotoga maritima (Bacterium) | GH29 | (β/α)8-barrel | Two-domain structure with a C-terminal β-sandwich CBM. | wikipedia.org |

| Bifidobacterium bifidum (Bacterium) | GH95 | (α/α)6 barrel | Multi-domain; includes N-terminal domains and a C-terminal β-sandwich module. | nih.govnih.gov |

| Rumen Metagenome (Bacterium) | GH29 | (β/α)8-barrel-like | Unique three-domain structure with two distinct C-terminal CBMs. | nih.gov |

| Human (Homo sapiens) | GH29 | (β/α)8-barrel-like | Lysosomal enzyme; forms a homotetrameric quaternary structure. | mdpi.com |

Article Generation Infeasible Based on Current Scientific Evidence

Following a comprehensive review of available scientific literature, it is not possible to generate an article that accurately fulfills the requirements of the provided outline. The central premise of the request—the use of This compound as a fucosyl donor in the enzymatic synthesis of fucosylated oligosaccharides and glycoconjugates—is not substantiated by the accessible research data.

The primary role of this compound, as consistently documented, is that of a chromogenic substrate for the detection of α-L-fucosidase activity. Upon enzymatic cleavage by α-L-fucosidase, this compound yields a blue precipitate, which is a widely used method for identifying and quantifying the presence of the enzyme.

However, the provided outline mandates a detailed discussion on its application in:

Biotechnological Applications of Alpha L Fucosidases in Glycoscience

Enzymatic Synthesis of Fucosylated Oligosaccharides and Glycoconjugates

Engineering of Fucosylated Structures for Glycobiological Studies

The extensive search for scholarly articles and research data did not yield any evidence of 5-Bromo-4-chloro-3-indoxyl-alpha-L-fucopyranoside being employed as a fucosyl donor in such synthetic applications. The literature on the enzymatic synthesis of fucosylated oligosaccharides predominantly cites other fucosyl donors, such as p-nitrophenyl-α-L-fucopyranoside.

Furthermore, no specific information was found that connects this compound to "Biosensing Applications Based on Enzyme Activity Detection" beyond its general use as a chromogenic substrate, nor were there any findings related to its "Contributions to Enzyme Engineering and Directed Evolution Studies."

To proceed with generating content based on the provided outline would require fabricating information, which would be scientifically inaccurate and misleading. Therefore, in the interest of maintaining scientific integrity and accuracy, this request cannot be fulfilled as structured.

Future Directions and Emerging Research Avenues

Development of Next-Generation Chromogenic and Fluorogenic Fucosyl Substrates

While 5-Bromo-4-chloro-3-indoxyl-alpha-L-fucopyranoside is effective, the development of new substrates with enhanced properties remains a key research focus. Future substrates aim to offer improved sensitivity, a wider range of detectable colors, and suitability for quantitative assays. Research is moving towards fluorogenic substrates, which provide a fluorescent signal upon enzymatic cleavage, often resulting in significantly higher sensitivity compared to their chromogenic counterparts.

For instance, novel three-color fluorogenic substrates have been developed for human α-L-fucosidase, demonstrating excellent specificity and sensitivity in cell-based assays. nih.govnih.gov These probes are particularly useful for high-throughput screening of enzyme inhibitors and for gene-expression profiling. nih.govnih.gov The design of such substrates often involves modifying the aglycone portion of the molecule to tune its optical properties. Additionally, new chromogenic substrates are being developed based on different chemical scaffolds, such as derivatives of catechol or 2,3-dihydroxynaphthalene, which produce colored chelates with metal ions upon hydrolysis. nih.gov These next-generation substrates will expand the toolkit available to researchers, enabling more complex and quantitative studies of α-L-fucosidase activity in diverse biological systems.

Integration of this compound in Advanced Analytical Platforms

The unique properties of this compound make it a candidate for integration into advanced analytical platforms like microfluidics and flow cytometry. These technologies allow for the high-throughput analysis and sorting of individual cells. Microfluidic devices, in particular, offer precise control over small fluid volumes, making them ideal for screening large libraries of enzymes or microorganisms. nih.govelveflow.com

The application of a chromogenic substrate that produces an insoluble precipitate within a microfluidic chamber could enable the isolation of cells or colonies expressing α-L-fucosidase. For example, gentle microfluidic cell sorters that operate at low pressures could be adapted to identify and isolate cells based on the formation of the blue indigo (B80030) precipitate, preserving cell viability for further cultivation and analysis. nih.gov While the insolubility of the product presents a challenge for traditional flow cytometry, which typically relies on soluble fluorophores, novel detection methods could be developed to overcome this limitation. The integration of such substrates into high-throughput screening platforms would significantly accelerate the discovery of novel enzymes and the characterization of cellular processes involving fucosidase activity. nih.gov

Exploration of Novel Alpha-L-Fucosidase Sources from Unexplored Microbiomes

A significant fraction of microbial life on Earth remains uncultured, representing a vast, untapped reservoir of novel enzymes with unique properties. oup.comnih.gov Metagenomics, the culture-independent study of genetic material recovered directly from environmental samples, has emerged as a powerful tool for enzyme discovery. oup.comnih.govresearchgate.net Chromogenic substrates like this compound are critical for the functional screening of metagenomic libraries. plos.orgnih.govdtu.dk

By incorporating this substrate into screening media, researchers can readily identify bacterial colonies that harbor and express novel α-L-fucosidase genes. dtu.dk This approach has already led to the discovery of new fucosidases from diverse environments such as soil and the gut microbiomes of animals like alpacas. plos.orgnih.govdtu.dkmdpi.com These newly discovered enzymes often possess unique characteristics, such as altered substrate specificity, pH optima, or thermostability, making them valuable for biotechnological applications, including the synthesis of human milk oligosaccharides. plos.orgnih.govdtu.dk Future research will undoubtedly target more extreme and unexplored environments, from deep-sea vents to the microbiomes of various organisms, promising the discovery of a wealth of new biocatalysts. nih.govresearchgate.net

Below is a table summarizing findings from studies that used chromogenic screening to discover novel α-L-fucosidases from various microbiomes.

| Enzyme/Clone Set | Source Microbiome | Screening Substrate | Key Findings |

| Mfuc1-Mfuc7 | Soil Metagenome | 5-bromo-4-chloro-3-indolyl-α-L-fucopyranoside | Identified seven novel α-L-fucosidases from the GH29 family; enzymes showed potential for transglycosylation to produce fucosylated human milk oligosaccharides. plos.orgnih.govdtu.dk |

| Fuc25A, Fuc25C, Fuc25D, Fuc25E | Alpaca Feces Metagenome | 5-bromo-4-chloro-3-indolyl-α-L-fucopyranoside | Characterized four new α-L-fucosidases with activity at neutral pH and transfucosylation capabilities with a broad range of acceptor substrates. mdpi.com |

Interdisciplinary Research Bridging Synthetic Chemistry, Enzymology, and Glycobiology

The advancement of our understanding and application of α-L-fucosidases and their substrates is inherently interdisciplinary. The synergy between synthetic chemistry, enzymology, and glycobiology is crucial for future progress. nih.govsynbiocarb.sciencenih.govantheia.bio Synthetic chemistry provides the foundation for creating novel and more sophisticated substrates, including both chromogenic and fluorogenic probes, as well as activity-based probes for enzyme profiling. acs.orgrsc.orgnih.govnih.govresearchgate.net

Enzymology, in turn, focuses on characterizing the function of these enzymes, understanding their mechanisms, and engineering them for desired properties. ubc.caoup.comresearchgate.netnih.gov Techniques such as directed evolution and rational design are used to create mutant enzymes, or "glycosynthases," that can catalyze the synthesis of specific oligosaccharides with high efficiency, a task that is often challenging through purely chemical methods. ubc.caresearchgate.netresearchgate.net Glycobiology provides the broader biological context, investigating the roles of fucosylated glycans in cellular recognition, signaling, and disease. synbiocarb.scienceacs.org The convergence of these fields allows for a holistic approach where chemists synthesize tools to probe biological questions, and biologists' needs drive the development of new chemical and enzymatic technologies. nih.govacs.org

Expanding the Utility of Indoxyl-Based Substrates in Basic and Applied Research

Indoxyl-based glycosides, such as the well-known X-Gal (5-bromo-4-chloro-3-indoxyl-β-D-galactopyranoside), have a long history of use in molecular biology as reporters for enzyme activity. nih.gov The principle of generating a colored precipitate has been applied to detect a wide range of glycosidases. thermofisher.com The future utility of this compound and other indoxyl substrates will involve their application in new and expanding areas of research.

In diagnostics, these substrates could be used to develop rapid, simple tests for detecting pathogenic bacteria that express specific glycosidases. nih.gov In biotechnology, they are essential for high-throughput screening campaigns to discover and evolve enzymes for industrial processes, such as the production of biofuels or specialty chemicals. libios.fr Furthermore, the signal amplification inherent in enzymatic reactions makes these substrates potentially useful in sensitive detection methods for biomolecules, including applications in surface mass spectrometry. nih.govelsevierpure.com As our ability to engineer biological systems grows, the demand for reliable and versatile reporter systems like those based on indoxyl glycosides will continue to increase, finding applications in synthetic biology, diagnostics, and beyond. researchgate.net

Q & A

Q. What is the primary biochemical application of 5-Bromo-4-chloro-3-indoxyl-alpha-L-fucopyranoside in enzyme assays?

This compound is a chromogenic substrate for detecting alpha-L-fucosidase activity. Upon enzymatic hydrolysis, the indoxyl moiety is cleaved and oxidized to form an insoluble blue precipitate (dimerized indigo derivatives), enabling visual or spectrophotometric quantification of enzyme activity. It is particularly useful in histochemical staining and kinetic assays to study fucosidase distribution or activity in tissues or purified enzyme preparations .

Methodological Insight :

- Dissolve the substrate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility, then dilute in buffer (pH 4.5–5.5, optimal for most fucosidases).

- Incubate with the enzyme sample at 37°C for 15–60 minutes. Terminate the reaction with 0.1% sodium dodecyl sulfate (SDS) to stabilize the chromogenic product .

Q. How does the structural configuration of alpha-L-fucopyranoside influence its specificity as a substrate for fucosidases?

The alpha-L-fucopyranosyl group mimics the natural glycosidic bond in fucose-containing glycoconjugates, ensuring recognition by alpha-L-fucosidases. The bromo and chloro substituents on the indoxyl ring enhance electron withdrawal, stabilizing the intermediate radical during oxidation and intensifying the chromogenic signal. This specificity minimizes cross-reactivity with beta-fucosidases or other glycosidases .

Methodological Insight :

Q. What experimental conditions (pH, temperature, incubation time) are critical for optimizing hydrolysis of this substrate in kinetic studies?

Alpha-L-fucosidases typically exhibit maximal activity at pH 4.5–5.5 and 37°C , though variations exist depending on the enzyme source (e.g., microbial vs. mammalian). Pre-incubate the substrate-enzyme mixture for 5–10 minutes to stabilize temperature. Hydrolysis rates are linear within 15–30 minutes; prolonged incubation may cause non-enzymatic degradation or precipitation artifacts .

Methodological Insight :

- Perform pH titrations using citrate-phosphate buffers (pH 3.0–7.0) to identify optimal activity.

- Use thermostatted microplate readers for real-time kinetic monitoring at controlled temperatures .

Advanced Research Questions

Q. How can researchers differentiate between nonspecific hydrolysis and true fucosidase activity when using this substrate in complex biological samples?

Nonspecific hydrolysis may arise from endogenous peroxidases or reactive oxygen species. To mitigate:

Q. What strategies resolve discrepancies in hydrolysis rates between spectrophotometric and fluorometric detection methods?

Discrepancies often stem from differences in detection sensitivity or interference from sample matrices. For fluorometric assays:

- Use a lower substrate concentration (0.1–0.5 mM) to avoid inner-filter effects.

- Pair with fluorogenic substrates (e.g., 4-methylumbelliferyl-alpha-L-fucopyranoside) for cross-validation.

- For spectrophotometric assays, ensure the reaction product’s absorbance (λ~615 nm) is distinct from background interference (e.g., hemoglobin in lysates) .

Q. How should competitive inhibition studies be designed using structural analogs to map active site specificity in multi-enzyme systems?

- Synthesize or procure analogs with modified sugar moieties (e.g., alpha-L-galactose or beta-L-fucose) or halogen substitutions (e.g., 5-iodo-4-fluoro derivatives).

- Perform Michaelis-Menten kinetics in the presence of varying inhibitor concentrations.

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities, guided by ICReDD’s reaction path search methods for efficient experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.